molecular formula C16H16ClN3O B5911078 N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(2-methylanilino)acetamide

N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(2-methylanilino)acetamide

Cat. No.: B5911078
M. Wt: 301.77 g/mol
InChI Key: FFWJBJCLMLVONA-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(2-methylanilino)acetamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group and a methylanilino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(2-methylanilino)acetamide typically involves the reaction of 2-chlorobenzaldehyde with 2-methylaniline in the presence of acetic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(2-methylanilino)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

Scientific Research Applications

N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(2-methylanilino)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(2-methylanilino)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in the growth and proliferation of cancer cells and microorganisms. The compound induces apoptosis, or programmed cell death, in cancer cells by disrupting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroacetanilide
  • 2-Chloro-N-(3-chlorophenyl)acetamide

Uniqueness

N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(2-methylanilino)acetamide stands out due to its unique combination of a chlorophenyl group and a methylanilino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(2-methylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c1-12-6-2-5-9-15(12)18-11-16(21)20-19-10-13-7-3-4-8-14(13)17/h2-10,18H,11H2,1H3,(H,20,21)/b19-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWJBJCLMLVONA-GRSHGNNSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C\C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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